

Synthesis of 2-amino-N,N-dimethylacetamide from Boc-glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-amino-N,N-dimethylacetamide

Cat. No.: B112170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-amino-N,N-dimethylacetamide** from N-tert-butoxycarbonyl glycine (Boc-glycine). The process involves a two-step reaction sequence: the coupling of Boc-glycine with dimethylamine to form the intermediate, N-Boc-**2-amino-N,N-dimethylacetamide** (Boc-Gly-N(Me)₂), followed by the acidic deprotection of the Boc group to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful synthesis of this valuable chemical intermediate.

Reaction Overview

The synthesis proceeds in two key stages:

- Amide Coupling:** Boc-glycine is coupled with dimethylamine in the presence of a coupling agent to form the corresponding N,N-dimethylamide. Common coupling agents for this transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Boc Deprotection:** The tert-butoxycarbonyl (Boc) protecting group is removed from the intermediate, Boc-Gly-N(Me)₂, under acidic conditions to afford the final product, **2-amino-**

N,N-dimethylacetamide. Commonly used acids for this deprotection include trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)	Typical Purity (%)
1	Amide Coupling	Boc-glycine	Dimethylamine, EDC, HOBt	Boc-Gly-N(Me) ₂	85 - 95	>95
2	Boc Deprotection	Boc-Gly-N(Me) ₂	Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane	2-amino-N,N-dimethylacetamide	>90	>98

Experimental Protocols

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂)

This protocol describes the coupling of Boc-glycine with dimethylamine using EDC and HOBt.

Materials:

- Boc-glycine
- Dimethylamine solution (e.g., 2 M in THF or 40% in water)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a solution of Boc-glycine (1.0 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and stir at room temperature until all solids have dissolved.
- **Amine Addition:** Add dimethylamine solution (1.2-1.5 eq.) and DIPEA or TEA (2.0 eq.) to the reaction mixture.
- **Coupling Agent Addition:** Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:**
 - Dilute the reaction mixture with DCM or ethyl acetate.
 - Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude Boc-Gly-N(Me)₂ can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Step 2: Synthesis of 2-amino-N,N-dimethylacetamide

This protocol describes the deprotection of Boc-Gly-N(Me)₂ using Trifluoroacetic Acid (TFA).

Materials:

- N-Boc-**2-amino-N,N-dimethylacetamide** (Boc-Gly-N(Me)₂)
- Trifluoroacetic Acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

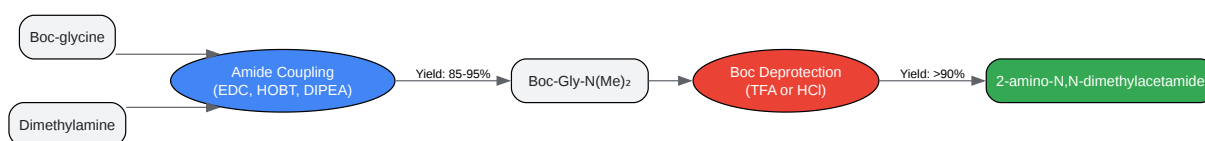
Procedure:

- Reaction Setup: Dissolve Boc-Gly-N(Me)₂ (1.0 eq.) in anhydrous DCM.
- Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA:DCM.[1]
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[2]
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
 - Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (to neutralize the TFA salt).
 - Wash the organic layer with brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the final product.
- Purification: The resulting **2-amino-N,N-dimethylacetamide** is often obtained in high purity. If further purification is required, distillation under reduced pressure can be performed.

Visualizations

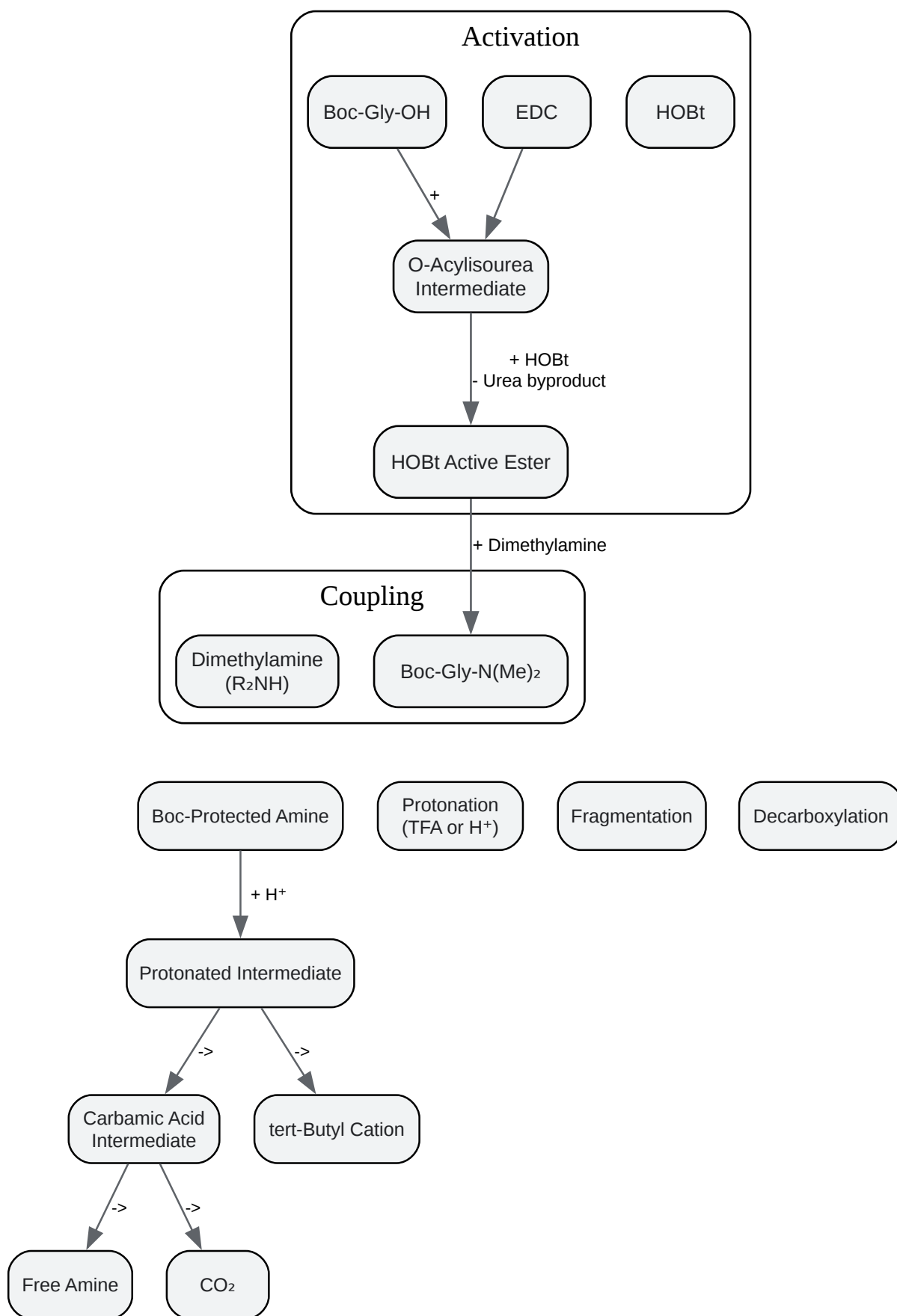
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **2-amino-N,N-dimethylacetamide**.

Amide Coupling Mechanism



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of 2-amino-N,N-dimethylacetamide from Boc-glycine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112170#synthesis-of-2-amino-n-n-dimethylacetamide-from-boc-glycine\]](https://www.benchchem.com/product/b112170#synthesis-of-2-amino-n-n-dimethylacetamide-from-boc-glycine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com